Cas no 362604-33-9 (2-(oxetan-2-yl)ethan-1-ol)
2-(oxetan-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Oxetaneethanol
- 2-(oxetan-2-yl)ethan-1-ol
- (R)-2-(2-Oxetanyl)ethanol
- SY312544
- SB22572
- 2-(oxetan-2-yl)ethanol
- SY099736
- P17680
- SB22574
- AKOS023809592
- SB22573
- AS-54255
- MFCD28403275
- CS-0052219
- EN300-5236007
- DA-06426
- SCHEMBL1707864
- 362604-33-9
- MFCD26959069
- 997-375-4
-
- MDL: MFCD26959069
- Inchi: 1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2
- InChI Key: FYWXEPBGKJLBFK-UHFFFAOYSA-N
- SMILES: O1CCC1CCO
Computed Properties
- Exact Mass: 102.068079557g/mol
- Monoisotopic Mass: 102.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 54
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 29.5Ų
2-(oxetan-2-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB511076-1 g |
2-(Oxetan-2-yl)ethan-1-ol, 95%; . |
362604-33-9 | 95% | 1g |
€833.50 | 2023-06-14 | |
| ChemScence | CS-0052219-100mg |
2-(Oxetan-2-yl)ethan-1-ol |
362604-33-9 | 100mg |
$216.0 | 2022-04-27 | ||
| ChemScence | CS-0052219-250mg |
2-(Oxetan-2-yl)ethan-1-ol |
362604-33-9 | 250mg |
$360.0 | 2022-04-27 | ||
| ChemScence | CS-0052219-1g |
2-(Oxetan-2-yl)ethan-1-ol |
362604-33-9 | 1g |
$720.0 | 2022-04-27 | ||
| eNovation Chemicals LLC | D916619-1g |
2-(Oxetan-2-yl)ethanol |
362604-33-9 | 95% | 1g |
$650 | 2024-07-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY099736-1g |
2-(Oxetan-2-yl)ethanol |
362604-33-9 | ≥95% | 1g |
¥4320.00 | 2025-04-15 | |
| Chemenu | CM539807-5g |
2-(Oxetan-2-yl)ethan-1-ol |
362604-33-9 | 95%+ | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM539807-10g |
2-(Oxetan-2-yl)ethan-1-ol |
362604-33-9 | 95%+ | 10g |
$*** | 2023-05-30 | |
| Chemenu | CM539807-25g |
2-(Oxetan-2-yl)ethan-1-ol |
362604-33-9 | 95%+ | 25g |
$*** | 2023-05-30 | |
| Chemenu | CM539807-50g |
2-(Oxetan-2-yl)ethan-1-ol |
362604-33-9 | 95%+ | 50g |
$*** | 2023-05-30 |
2-(oxetan-2-yl)ethan-1-ol Suppliers
2-(oxetan-2-yl)ethan-1-ol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-(oxetan-2-yl)ethan-1-ol
2-(Oxetan-2-yl)ethan-1-ol: A Comprehensive Overview
2-(Oxetan-2-yl)ethan-1-ol, also known by its CAS number 362604-33-9, is a versatile organic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound belongs to the class of oxetane derivatives, which are cyclic ethers with a four-membered ring. The molecule's structure consists of an oxetane ring attached to a hydroxymethyl group, making it a valuable intermediate in various chemical reactions. Recent studies have highlighted its potential applications in drug delivery systems, polymer synthesis, and as a solvent in specialized chemical processes.
The synthesis of 2-(oxetan-2-yl)ethan-1-ol involves several methods, including ring-opening reactions of epoxides and oxetanes, as well as catalytic hydrogenation. Researchers have explored the use of transition metal catalysts to enhance the efficiency of these reactions, leading to higher yields and purer products. For instance, a study published in the *Journal of Organic Chemistry* demonstrated the use of palladium catalysts for the selective hydrogenation of oxetane derivatives, which significantly improved the reaction's stereochemical outcome.
One of the most promising applications of 2-(oxetan-2-yl)ethan-1-ol lies in its role as a building block for more complex molecules. Its ability to undergo nucleophilic substitution and addition reactions makes it an ideal precursor for synthesizing pharmaceutical agents, agrochemicals, and advanced materials. Recent advancements in green chemistry have also focused on using this compound in environmentally friendly reaction conditions, such as aqueous media or biocatalytic systems.
In terms of physical properties, 2-(oxetan-2-yl)ethan-1
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